

Application Notes and Protocols for NIR-II Vascular Imaging in Mice

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Compound of Interest		
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These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing near-infrared-II (NIR-II) vascular imaging in mice. The protocols cover probe selection and preparation, animal handling, imaging procedures, and data analysis, enabling high-resolution visualization of vascular structures for preclinical research.

Introduction

Near-infrared-II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages for in vivo vascular imaging in small animals. This spectral range minimizes light scattering and tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging. These characteristics make NIR-II imaging an invaluable tool for visualizing and quantifying vascular networks, blood flow, and vascular pathologies in various disease models.

Data Presentation

The selection of a suitable NIR-II fluorescent probe is critical for achieving optimal imaging results. The following table summarizes the quantitative performance of various probes used for in vivo vascular imaging in mice.



Probe Name	Excitation Wavelength (nm)	Emission Range (nm)	Spatial Resolution	Depth Resolution	Key Findings & Application s
IR-TPE Pdots	793	1000-1400	0.15 mm	0.6 mm	High stability and brightness enable long-term, high-contrast 3D imaging of tumor vasculature.
Single-Walled Carbon Nanotubes (SWNTs)	Not specified	1100-1400	~30 µm	1-3 mm	High temporal resolution (<200 ms/frame) allows for dynamic contrastenhanced imaging to differentiate arteries and veins and quantify blood velocity.
IR-DT Nanoprobes	808	>900	Not specified	Not specified	Enables prolonged (48h) in vivo imaging of primary tumors and sentinel



					lymph nodes, as well as dynamic visualization of vascular processes.
CQS1000	Not specified	>1000	Higher than ICG in NIR-I	Not specified	Provides higher imaging resolution and contrast for in vivo passive or targeted tumor imaging compared to conventional NIR-I dyes.
Er-DCNPs	Not specified	1500-1700 (NIR-IIb)	High	Not specified	Superior capability in visualizing anatomical and pathophysiolo gical features of the vasculature and providing dynamic information on blood perfusion.
PbS/CdS Quantum Dots	Not specified	1500-1700 (NIR-IIb)	Higher than SWNTs	Up to 6 mm	Improved image clarity and spatial



					resolution compared to NIR-IIa imaging and microscopic computed tomography for imaging hemodynami cs and vascular structure.
4TPE-TB NPs	980	>1300	Not specified	Up to 4 mm	High- precision imaging of mouse blood vessels and potential for photothermal therapy.
Indocyanine Green (ICG)	808	>1250	High contrast	Up to 3 cm	FDA- approved dye with emission in the NIR-II range, allowing for visualization of full organs and microvasculat ure.

Experimental Protocols

This section provides detailed methodologies for performing NIR-II vascular imaging in mice.



NIR-II Probe Preparation and Administration

The choice of the NIR-II probe will depend on the specific application. Once a probe is selected, it needs to be prepared for in vivo administration.

- Reconstitution and Dilution: Lyophilized probes should be reconstituted in sterile, pyrogenfree phosphate-buffered saline (PBS) or other suitable biocompatible buffers to the desired stock concentration. Further dilutions to the final injection concentration should be performed using the same buffer. For example, IR-TPE Pdots can be prepared as a 5 mg/mL aqueous solution.
- Administration Route: Intravenous (IV) injection is the most common route for systemic vascular imaging. The tail vein is the preferred site for IV injections in mice.
- Injection Volume and Dose: The injection volume should not exceed 10% of the rodent's total blood volume. A typical injection volume is 100-200 μL. The dose of the NIR-II probe will vary depending on its brightness and clearance rate. For instance, IR-DT nanoprobes are injected at a dose of 2.7 mg/kg.

Animal Preparation and Anesthesia

Proper animal handling and anesthesia are crucial for successful and ethical imaging experiments.

- Anesthesia: Anesthesia is required to immobilize the mouse during the imaging procedure.
 Isoflurane is a commonly used inhalant anesthetic. An induction concentration of 3% isoflurane can be used in an induction chamber, followed by maintenance at 1.5-2% via a nose cone. Alternatively, a combination of ketamine and xylazine can be administered via intraperitoneal injection.
- Hair Removal: To minimize light scattering and absorption by fur, the hair in the imaging area should be removed using a depilatory cream or electric clippers.
- Temperature Maintenance: Anesthetized animals are prone to hypothermia. A heating pad or lamp should be used to maintain the mouse's body temperature at 37°C.



• Eye Protection: A veterinary ophthalmic ointment should be applied to the mouse's eyes to prevent corneal drying during anesthesia.

NIR-II Imaging Procedure

The following steps outline the process for acquiring NIR-II vascular images.

- Imaging System Setup:
 - Light Source: A laser with an appropriate excitation wavelength for the chosen NIR-II probe (e.g., 793 nm, 808 nm, or 980 nm) should be used.
 - Camera: An InGaAs (Indium Gallium Arsenide) camera is required for detecting fluorescence in the NIR-II window (900-1700 nm).
 - Filters: Long-pass filters are used to block the excitation light and scattered photons while allowing the NIR-II fluorescence to reach the detector. Common long-pass filters include 900 nm, 1000 nm, 1100 nm, 1300 nm, and 1500 nm.
 - Lens: A lens with appropriate magnification (e.g., 3.3x) is used to focus the image onto the camera sensor.
- Mouse Positioning: The anesthetized mouse is placed on the imaging stage in a supine or prone position, depending on the region of interest. The area to be imaged should be positioned under the objective lens.
- Image Acquisition:
 - Acquire a baseline image before injecting the NIR-II probe to check for any autofluorescence.
 - Administer the NIR-II probe via tail vein injection.
 - Immediately begin acquiring a time-lapse series of images to capture the dynamic vascular filling phase. The temporal resolution can be as high as <200 ms per frame.
 - Continue acquiring images at various time points post-injection (e.g., 2, 8, 24, and 48 hours) to monitor the biodistribution and clearance of the probe.



 Adjust the exposure time (e.g., 200 ms) to achieve a good signal-to-noise ratio without saturating the detector.

Data Analysis and Visualization

The acquired NIR-II images can be analyzed to extract quantitative information about the vasculature.

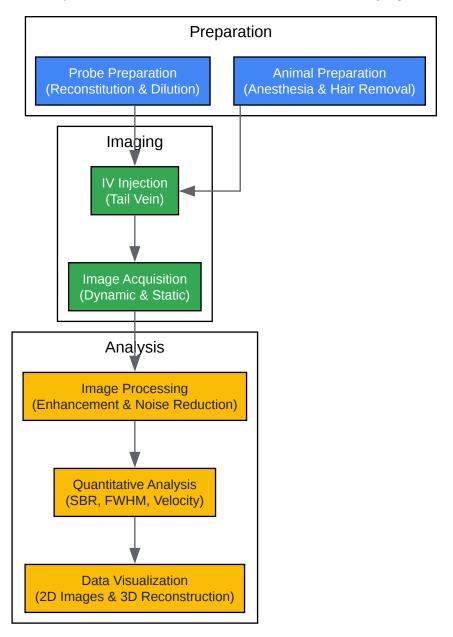
- Image Processing: Standard image processing software (e.g., ImageJ) can be used to enhance the contrast and reduce noise in the images.
- Quantitative Analysis:
 - Signal-to-Background Ratio (SBR): The SBR can be calculated by dividing the fluorescence intensity of a vessel by the intensity of the adjacent background tissue.
 - Vessel Diameter and Full Width at Half Maximum (FWHM): The diameter of blood vessels can be measured by plotting the intensity profile across the vessel and calculating the FWHM.
 - Blood Flow Velocity: For dynamic imaging series, blood flow velocity can be quantified by tracking the movement of the fluorescent probe through the vessels over time.
- 3D Reconstruction: For stereo imaging systems, 3D reconstructions of the vascular network can be generated to visualize the spatial organization of the blood vessels.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in NIR-II vascular imaging.



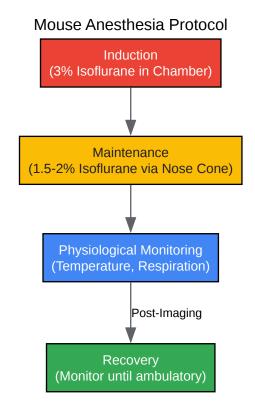
Experimental Workflow for NIR-II Vascular Imaging



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Caption: Overview of the NIR-II vascular imaging workflow.

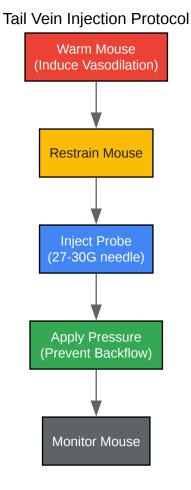




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Caption: Standard procedure for anesthetizing a mouse for imaging.





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Caption: Step-by-step guide for intravenous tail vein injection.

 To cite this document: BenchChem. [Application Notes and Protocols for NIR-II Vascular Imaging in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b573561#step-by-step-guide-for-nir-ii-vascular-imaging-in-mice]

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